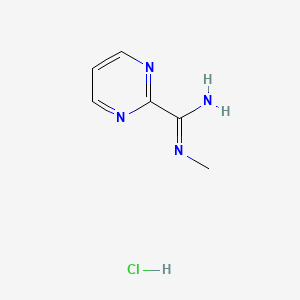![molecular formula C8H10ClNO B13596171 4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)
4-[(1S)-1-aminoethyl]-3-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1S)-1-aminoethyl]-3-chlorophenol is an organic compound with the molecular formula C8H10ClNO It is a derivative of phenol, featuring a chlorine atom and an aminoethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-aminoethyl]-3-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenol and (S)-1-aminoethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction may require heating and the use of solvents to dissolve the reactants.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1S)-1-aminoethyl]-3-chlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Wissenschaftliche Forschungsanwendungen
4-[(1S)-1-aminoethyl]-3-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[(1S)-1-aminoethyl]-3-chlorophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the phenolic and chlorinated moieties can participate in various chemical interactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(1S)-1-aminoethyl]-2-chlorophenol
- 4-[(1S)-1-aminoethyl]-3-bromophenol
- 4-[(1S)-1-aminoethyl]-3-fluorophenol
Uniqueness
4-[(1S)-1-aminoethyl]-3-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 3-position and the (1S)-1-aminoethyl group at the 4-position differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H10ClNO |
|---|---|
Molekulargewicht |
171.62 g/mol |
IUPAC-Name |
4-[(1S)-1-aminoethyl]-3-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
CCBWKKBPBJMDAI-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=C(C=C1)O)Cl)N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)O)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxybenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B13596088.png)






![2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride](/img/structure/B13596121.png)






